

Spectroscopic data analysis of Methyl tetrahydropyran-4-carboxylate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Methyl tetrahydropyran-4-carboxylate

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An In-depth Spectroscopic Analysis of Methyl Tetrahydropyran-4-carboxylate

A Technical Guide for Researchers and Drug Development Professionals

Methyl tetrahydropyran-4-carboxylate is a heterocyclic compound of interest in chemical synthesis and drug discovery. A thorough understanding of its structural features is paramount for its application. This technical guide provides a detailed analysis of the spectroscopic data of **Methyl tetrahydropyran-4-carboxylate**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a comprehensive resource for scientists and researchers in the field.

Molecular Structure and Properties

- IUPAC Name: Methyl oxane-4-carboxylate
- Molecular Formula: $C_7H_{12}O_3$ [1][2]
- Molecular Weight: 144.17 g/mol [1][2]
- CAS Number: 110238-91-0

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analysis of **Methyl tetrahydropyran-4-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (300 MHz, CDCl_3)[1][2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.88 - 3.95	m	2H	H-2e, H-6e
3.65	s	3H	-OCH ₃
3.34 - 3.43	m	2H	H-2a, H-6a
2.47 - 2.52	m	1H	H-4
1.70 - 1.80	m	4H	H-3e, H-5e, H-3a, H-5a

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~175	C=O (Ester)
~67	C-2, C-6
~52	-OCH ₃
~41	C-4
~29	C-3, C-5

Note: Experimental ^{13}C NMR data was not readily available. The chemical shifts are predicted based on analogous structures and general chemical shift ranges.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2950	Strong	C-H (alkane) stretch
~1735	Strong	C=O (ester) stretch
~1100	Strong	C-O (ether) stretch

Note: A full experimental IR spectrum was not available. The presented data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Interpretation
145	[M+H] ⁺ (protonated molecular ion)[1][2]
144	M ⁺ (molecular ion)
113	[M - OCH ₃] ⁺
85	[M - COOCH ₃] ⁺
59	[COOCH ₃] ⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for esters and cyclic ethers.

Experimental Protocols

NMR Spectroscopy

A solution of **Methyl tetrahydropyran-4-carboxylate** in deuterated chloroform (CDCl₃) was prepared in a standard 5 mm NMR tube. ¹H NMR spectra were acquired on a 300 MHz

spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. The spectrum is recorded in the mid-IR region (4000-400 cm^{-1}).

Mass Spectrometry

Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound was introduced into the mass spectrometer via the gas chromatograph. The data presented corresponds to electron ionization (EI) at 70 eV.

Data Interpretation and Structural Elucidation

^1H NMR Spectrum Analysis

The ^1H NMR spectrum provides key insights into the proton environment of the molecule. The singlet at 3.65 ppm is characteristic of the methyl ester protons. The multiplets between 3.34 and 3.95 ppm correspond to the methylene protons adjacent to the ring oxygen. The multiplet at 2.47-2.52 ppm is assigned to the methine proton at the 4-position, and the multiplet at 1.70-1.80 ppm is attributed to the remaining methylene protons on the tetrahydropyran ring.

^{13}C NMR Spectrum Analysis

The predicted ^{13}C NMR spectrum further confirms the carbon skeleton. The downfield signal at approximately 175 ppm is indicative of the ester carbonyl carbon. The signals around 67 ppm are assigned to the carbons adjacent to the ring oxygen (C-2 and C-6). The signal at approximately 52 ppm corresponds to the methyl ester carbon. The methine carbon at the 4-position is expected around 41 ppm, and the remaining ring carbons (C-3 and C-5) are predicted to appear around 29 ppm.

IR Spectrum Analysis

The IR spectrum is expected to show a strong absorption band around 1735 cm^{-1} due to the C=O stretching vibration of the ester group. Strong C-H stretching vibrations from the alkyl

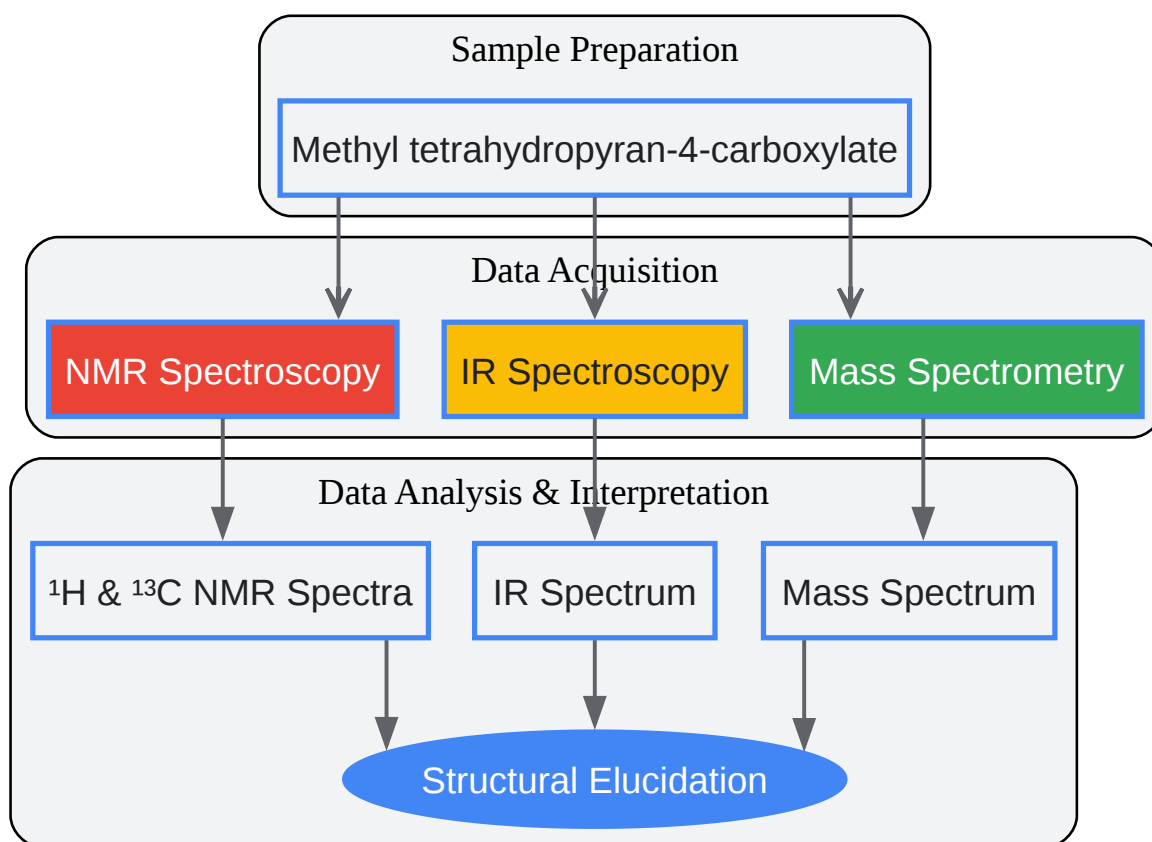
portions of the molecule are expected around 2950 cm^{-1} . A prominent C-O stretching band from the ether linkage in the tetrahydropyran ring should be visible around 1100 cm^{-1} .

Mass Spectrum Analysis

The mass spectrum shows a protonated molecular ion peak $[M+H]^+$ at m/z 145, which is consistent with the molecular weight of 144.17 g/mol .^{[1][2]} The fragmentation pattern is predicted to involve the loss of the methoxy group ($-\text{OCH}_3$) to give a fragment at m/z 113, and the loss of the entire carbomethoxy group ($-\text{COOCH}_3$) to yield a fragment at m/z 85. A characteristic peak for the carbomethoxy cation $[\text{COOCH}_3]^+$ is also expected at m/z 59.

Visualizations

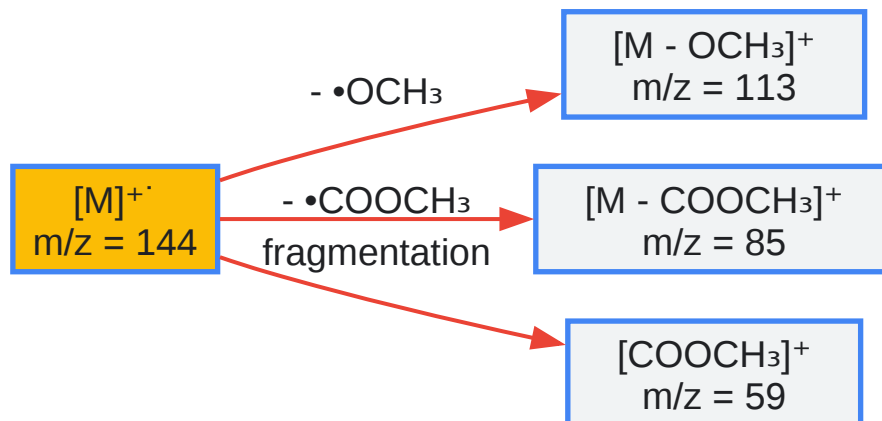
Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of an organic compound.

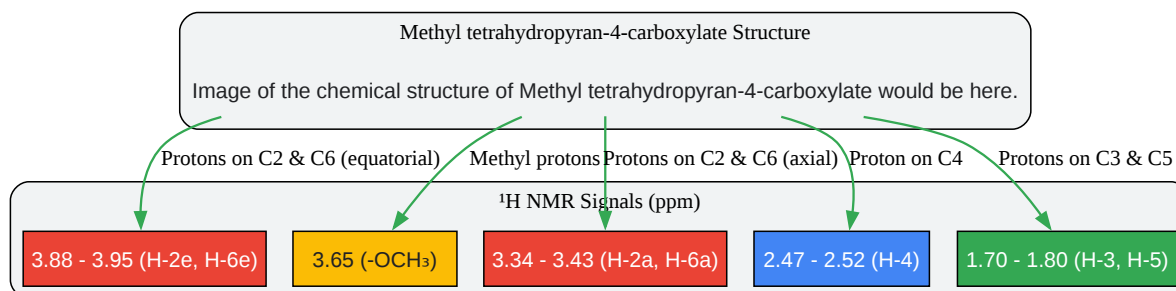
Predicted Mass Spectrometry Fragmentation Pathways



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Caption: Predicted major fragmentation pathways for **Methyl tetrahydropyran-4-carboxylate**.

^1H NMR Signal Assignments



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Caption: Correlation of ^1H NMR signals to the protons in **Methyl tetrahydropyran-4-carboxylate**.

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References

- 1. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl tetrahydropyran-4-carboxylate | 110238-91-0 [chemicalbook.com]
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